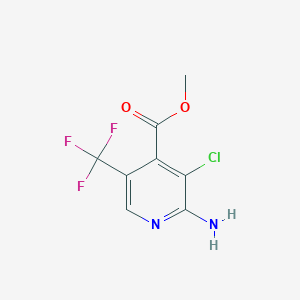
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate
Übersicht
Beschreibung
“Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.6 . It is used for research purposes .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, has been a subject of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H6ClF3N2O2 . The structure of the compound is thought to contribute to its biological activities .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 254.6 . The physical and chemical properties of the compound are likely influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Synthesis and Herbicidal Activity of Geometrical Isomers: A study on the E and Z geometrical isomers of a related compound demonstrated their effectiveness as herbicides on broadleaf weeds in soybeans. These isomers, including those similar in structure to Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate, exhibited excellent tolerance in soybeans and their mixtures showed similar biological effects to each isomer alone (Hayashi & Kouji, 1990).
Antimycobacterial Activity
- Synthesis and Antimycobacterial Activity of 3-Substituted 5-Hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles: This study synthesized a series of compounds related to this compound, which showed significant in vitro activity against Mycobacterium tuberculosis strains, including those resistant to conventional treatments (da Silva et al., 2008).
NF-kappaB and AP-1 Gene Expression Inhibition
- Inhibitors of NF-kappaB and AP-1 Gene Expression: A related compound was studied for its potential to inhibit NF-kappaB and AP-1 transcription factors. This research is relevant as it shows the potential of compounds structurally similar to this compound in the field of gene expression modulation (Palanki et al., 2000).
Synthesis of Pyranopyrazoles
- Synthesis of Pyranopyrazoles Using Isonicotinic Acid as a Dual and Biological Organocatalyst: This study highlights a method for preparing pyranopyrazoles using isonicotinic acid, which is structurally related to this compound. It demonstrates the compound's use in green chemistry applications (Zolfigol et al., 2013).
Eigenschaften
IUPAC Name |
methyl 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-7(15)4-3(8(10,11)12)2-14-6(13)5(4)9/h2H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXDAIYMLBLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride](/img/structure/B1418653.png)

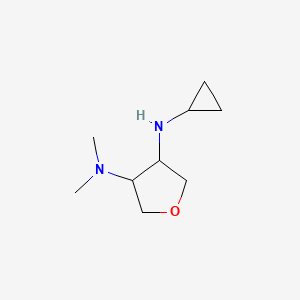
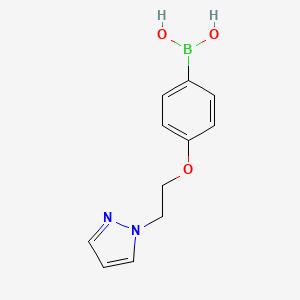
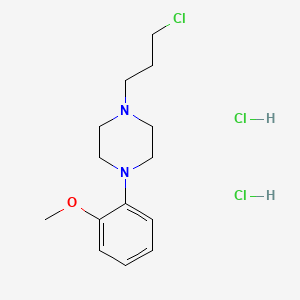


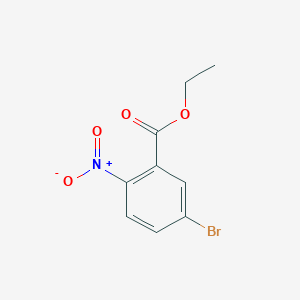
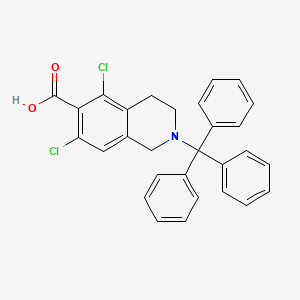
![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)
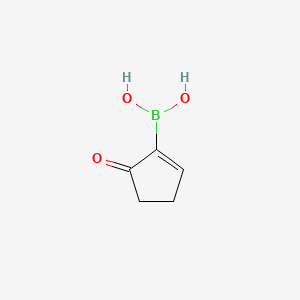
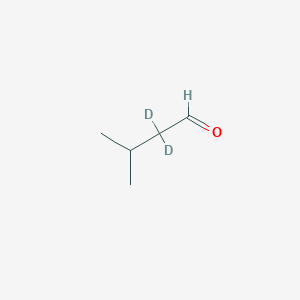
![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)
